Stereochemical Purity: D-Enantiomer Selectivity vs. DL-Racemate in TPH Inhibition
H-D-Phe(4-Cl)OMe.HCl is the D-enantiomer of 4-chlorophenylalanine methyl ester. The DL-racemic mixture (CAS No. 14173-40-1) exhibits broad activity as a tryptophan hydroxylase (TPH) inhibitor, depleting brain 5-HT by up to 85% in the hippocampus at doses of 250–500 mg/kg in mice [1]. However, the D-enantiomer is specifically required for the synthesis of potent peptidic LHRH antagonists, where substitution with the L-isomer or racemate leads to a complete loss of antagonistic potency . The D-configuration is essential for the correct spatial orientation within the peptide binding pocket. This stereochemical requirement is non-negotiable; use of the DL-racemate in peptide synthesis yields a mixture of diastereomeric peptides, which requires costly and time-consuming separation .
| Evidence Dimension | Stereochemical necessity in peptide SAR |
|---|---|
| Target Compound Data | D-enantiomer required for LHRH antagonist activity |
| Comparator Or Baseline | DL-racemate (14173-40-1): Yields inactive diastereomeric peptides |
| Quantified Difference | Qualitative binary (active vs. inactive) |
| Conditions | Solid-phase peptide synthesis of LHRH antagonists; subsequent receptor binding assays |
Why This Matters
Procuring the D-enantiomer ensures the synthesis of a single, active stereoisomer, eliminating the need for chiral resolution and guaranteeing reproducible biological outcomes in receptor binding and in vivo pharmacology studies.
- [1] PCPA methyl ester hydrochloride (4-Chloro-DL-phenylalanine methyl ester hydrochloride) in vivo data. Chemsrc. View Source
